Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)-
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Overview
Description
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazine ring fused with a pyridine ring, along with several other functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and pyridine rings, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrido(3,4-d)pyridazine-1,4-dione, 2,3-dihydro-2-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-3,7-dimethyl-5-(1-piperidinyl)- include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
- Pyridazine derivatives
- Piperazine derivatives
- Piperidine derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties
Properties
CAS No. |
164071-36-7 |
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Molecular Formula |
C27H35ClN6O2 |
Molecular Weight |
511.1 g/mol |
IUPAC Name |
2-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-3,7-dimethyl-5-piperidin-1-ylpyrido[3,4-d]pyridazine-1,4-dione |
InChI |
InChI=1S/C27H35ClN6O2/c1-20-19-21-24(25(29-20)33-12-6-3-7-13-33)27(36)30(2)34(26(21)35)14-8-11-31-15-17-32(18-16-31)23-10-5-4-9-22(23)28/h4-5,9-10,19H,3,6-8,11-18H2,1-2H3 |
InChI Key |
GMTSRNDNMAKSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(N(C2=O)CCCN4CCN(CC4)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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